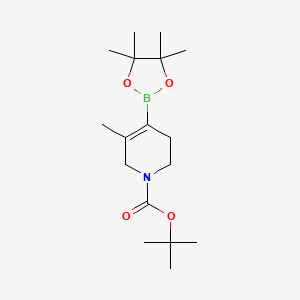

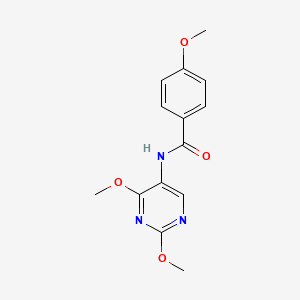

![molecular formula C20H16N8O3 B2501047 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034530-43-1](/img/structure/B2501047.png)

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

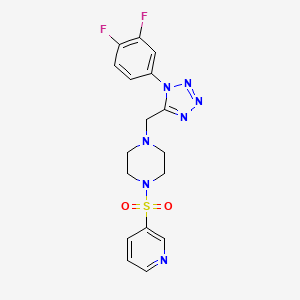

The compound contains several heterocyclic structures including a 1,2,4-oxadiazole, a 1,2,4-triazole, a pyridine, and a quinazolinone. These structures are often found in pharmaceuticals and could imply potential biological activity .

Molecular Structure Analysis

The compound’s structure suggests it may have multiple sites for hydrogen bonding due to the presence of nitrogen and oxygen atoms. This could affect its solubility and binding interactions .Chemical Reactions Analysis

The presence of the oxadiazole and triazole rings could make the compound reactive towards electrophiles. Additionally, the acetamide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties such as solubility, melting point, and boiling point would depend on its exact structure and the presence of functional groups .Scientific Research Applications

Synthesis and Biological Assessment

The synthesis of this compound involves complex chemical reactions aiming to develop novel molecules with potential biological properties. A study by Karpina et al. (2019) highlights a method for synthesizing a diverse set of acetamides, including those with a 1,2,4-oxadiazole cycle, to explore their biological activities. The research focused on creating functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, indicating the compound's role in generating new therapeutic agents (Karpina, V. R., Kovalenko, S. S., Kovalenko, S., Zaremba, O., Silin, O. V., & Langer, Thierry. (2019)).

Antimicrobial Evaluation

Another area of application is the antimicrobial evaluation of derivatives formed from this compound. Hassan and Farouk (2017) synthesized and tested functionalized heterocycles derived from a novel quinolinyl chalcone for their antibacterial activities. This research suggests the potential of the compound and its derivatives in combating microbial infections, highlighting the importance of chemical modifications to enhance biological effectiveness (Hassan, M., & Farouk, O. (2017)).

Insecticidal Assessment

The compound's derivatives have also been evaluated for their insecticidal properties, as demonstrated in a study by Fadda et al. (2017). They synthesized various heterocycles incorporating a thiadiazole moiety to assess their efficacy against the cotton leafworm, Spodoptera littoralis. This application underscores the versatility of such compounds in developing novel insecticides (Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H. (2017)).

Antibacterial Activity of Triazoles

The synthesis and antibacterial activity of novel triazole derivatives, including those bearing a quinazoline moiety, have been investigated, indicating the compound's potential in developing new antibacterial agents. Singh et al. (2010) synthesized a series of compounds and screened them for antibacterial activity, showing the impact of chemical structure on biological activity (Singh, I., Kaur, H., Kumar, Sunil, Kumar, Arun, & Kumar, Ashok. (2010)).

Future Directions

Mechanism of Action

Target of action

The specific targets of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound and its structure. Some 1,2,4-oxadiazole derivatives have shown agricultural biological activities, including nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Mode of action

The mode of action of 1,2,4-oxadiazole derivatives can also vary. For example, some compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values indicating a high level of potency .

Pharmacokinetics

The ADME properties of 1,2,4-oxadiazole derivatives can depend on the specific structure of the compound. Some 1,2,4-oxadiazole derivatives have shown better hydrolytic and metabolic stability .

Result of action

The molecular and cellular effects of 1,2,4-oxadiazole derivatives can depend on their mode of action and the biochemical pathways they affect. For example, compounds with antibacterial effects may lead to the death of bacterial cells .

properties

IUPAC Name |

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N8O3/c1-12-23-19(31-26-12)13-6-7-28-16(8-13)24-25-17(28)9-21-18(29)10-27-11-22-15-5-3-2-4-14(15)20(27)30/h2-8,11H,9-10H2,1H3,(H,21,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNFLBXUWACLAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CN4C=NC5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2500964.png)

![2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2500965.png)

![N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2500966.png)

![3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2500972.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2500986.png)